![molecular formula C11H11NO4 B8750440 3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester](/img/structure/B8750440.png)
3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester
描述
3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester is an organic compound with the molecular formula C11H11NO4. This compound belongs to the benzoxazine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science. The structure of this compound features a benzoxazine ring fused with a carboxylic acid ester group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester typically involves the condensation of salicylamide with various aldehydes and ketones. One common method includes the reaction of salicylamide with ethyl chloroformate in the presence of a base, such as triethylamine, to form the desired ester . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoxazine derivatives.
科学研究应用
3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
作用机制
The mechanism of action of 3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester involves its interaction with various molecular targets and pathways. The benzoxazine ring can interact with enzymes and receptors, leading to modulation of biological activities. The ester group can undergo hydrolysis to release active carboxylic acids, which further participate in biochemical processes.
相似化合物的比较
Similar Compounds
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid: Similar structure but lacks the ethyl ester group.
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid: Contains a methyl group instead of an ethyl ester group.
Uniqueness
3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester is unique due to its ethyl ester group, which enhances its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
ethyl 3-oxo-4H-1,4-benzoxazine-8-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-2-15-11(14)7-4-3-5-8-10(7)16-6-9(13)12-8/h3-5H,2,6H2,1H3,(H,12,13) |
InChI 键 |
FDZFLMHRDOLGPF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC(=O)CO2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
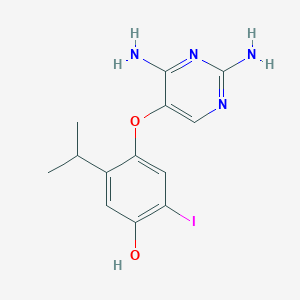
![1-Amino-3-[methyl(phenyl)amino]propan-2-ol](/img/structure/B8750361.png)
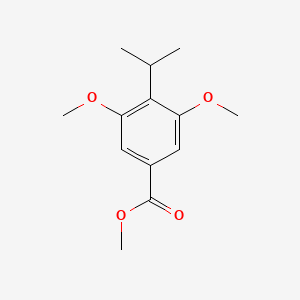
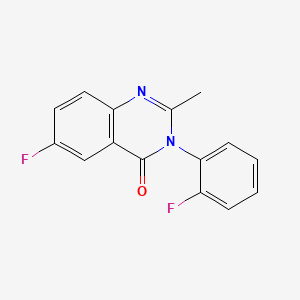
![Methyl 2-(1,4-dioxa-8-azaspiro(4.5]decan-8-ylcarbonyl)aminobenzoate](/img/structure/B8750372.png)

![4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8750391.png)



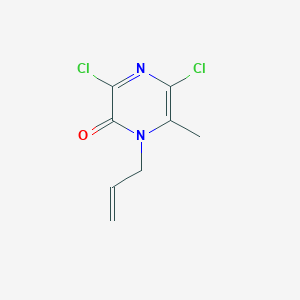
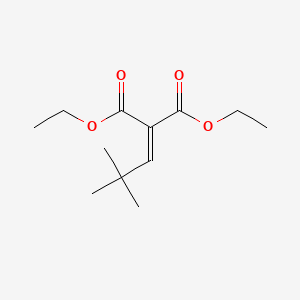
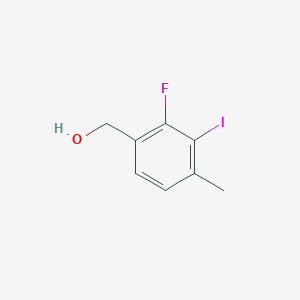
![Trimethyl{4-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B8750453.png)
